JNJ-10311795
Overview
Description
Preparation Methods
The synthesis of JNJ-10311795 involves multiple steps, including the formation of a beta-ketophosphonate structure. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .
Chemical Reactions Analysis
JNJ-10311795 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
JNJ-10311795 has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases.
Biology: The compound is used to investigate the role of neutrophil cathepsin G and mast cell chymase in inflammatory processes.
Medicine: this compound is being researched for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and therapies
Mechanism of Action
JNJ-10311795 exerts its effects by inhibiting the activity of neutrophil cathepsin G and mast cell chymase. These enzymes are involved in the inflammatory response, and their inhibition leads to a reduction in inflammation. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition is achieved through the formation of a complex network of hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
JNJ-10311795 is unique in its dual inhibition of both neutrophil cathepsin G and mast cell chymase. Similar compounds include:
Cathepsin G inhibitors: These compounds specifically inhibit cathepsin G but do not affect chymase.
Chymase inhibitors: These compounds specifically inhibit chymase but do not affect cathepsin G. The dual inhibition provided by this compound offers a broader anti-inflammatory effect compared to compounds that target only one of these enzymes
Biological Activity
JNJ-10311795, also known as RWJ-355871, is a small molecule drug developed by Johnson & Johnson that functions as a dual inhibitor of cathepsin G (Cat G) and chymase. These serine proteases are implicated in various inflammatory processes, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound's mechanism of action involves blocking the activity of these enzymes, thereby mitigating inflammation and related symptoms.
This compound inhibits Cat G and chymase, which are released by neutrophils and mast cells, respectively. These enzymes contribute to the pathophysiology of inflammatory diseases by promoting tissue damage and exacerbating inflammatory responses. The inhibition of these proteases is expected to provide therapeutic benefits in conditions where inflammation is a key feature.
Binding Affinity and Interaction Studies
Research indicates that this compound demonstrates significant binding affinity for Cat G, with a Ki value of 38 nM. The compound's interactions within the active site involve several key amino acids, forming a network of hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the enzyme's binding pocket. This is crucial for its efficacy as an inhibitor.
Table 1: Binding Interactions of this compound with Cat G
Interaction Type | Amino Acid Residue | Role |
---|---|---|
Hydrogen Bond | H57 | Stabilization |
Hydrogen Bond | K192 | Stabilization |
Hydrophobic | Y215, I99, F172 | Binding affinity |
Case Study 1: Ovalbumin-Sensitized Rat Model
In a study involving ovalbumin-sensitized rats, this compound was administered to evaluate its effects on inflammation. The results showed a dose-dependent reduction in paw volume, indicating effective anti-inflammatory activity.
Case Study 2: Sheep Asthma Model
In sheep models of asthma, aerosol treatment with this compound led to significant inhibition of antigen-induced airway responses. The compound effectively reduced both early and late-phase responses to allergens.
Case Study 3: Tobacco Smoke-Induced Inflammation
In a murine model exposed to tobacco smoke, treatment with this compound significantly decreased neutrophilia compared to untreated controls, further supporting its potential for treating airway inflammatory diseases.
Summary of Findings
The biological activity of this compound has been characterized through various studies highlighting its potential as an anti-inflammatory agent. The dual inhibition of Cat G and chymase positions it as a promising therapeutic candidate for respiratory diseases characterized by excessive inflammation.
Properties
CAS No. |
518062-14-1 |
---|---|
Molecular Formula |
C40H35N2O6P |
Molecular Weight |
670.7 g/mol |
IUPAC Name |
[2-[3-[methyl-[1-(naphthalene-2-carbonyl)piperidin-4-yl]carbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C40H35N2O6P/c1-41(32-19-21-42(22-20-32)39(44)31-18-17-26-9-2-3-11-28(26)23-31)40(45)36-25-30-13-5-4-12-29(30)24-35(36)37(43)38(49(46,47)48)34-16-8-14-27-10-6-7-15-33(27)34/h2-18,23-25,32,38H,19-22H2,1H3,(H2,46,47,48) |
InChI Key |
XUJQPDQURBZEGJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC5=CC=CC=C5C=C4C(=O)C(C6=CC=CC7=CC=CC=C76)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-10311795; JNJ 10311795; JNJ10311795. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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